N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both aromatic and heterocyclic moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the alkylation of 2,5-dimethylphenyl with an appropriate alkyl halide to form the intermediate.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-[(pyrrolidin-1-yl)methyl]benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE shares structural similarities with other benzamide derivatives and pyrrolidine-containing compounds.
Other similar compounds: include N-(2,5-dimethylphenyl)-4-(pyrrolidin-1-yl)benzamide and N-(2,5-dimethylphenyl)-4-(morpholin-1-yl)benzamide.
Uniqueness
- The unique combination of the 2,5-dimethylphenyl and pyrrolidin-1-yl moieties in this compound contributes to its distinct chemical and biological properties.
- Its specific reactivity and potential applications set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-4-(pyrrolidin-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-16-6-7-17(2)21(14-16)18(3)23-22(25)20-10-8-19(9-11-20)15-24-12-4-5-13-24/h6-11,14,18H,4-5,12-13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFDGNRCWBZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.